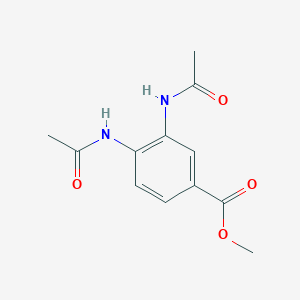

Methyl 3,4-diacetamidobenzoate

描述

Methyl 3,4-diacetamidobenzoate is an organic compound with the molecular formula C12H14N2O4 It belongs to the class of aromatic heterocycles and esters, characterized by the presence of amide and ester functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-diacetamidobenzoate typically involves the esterification of 3,4-diacetamidobenzoic acid. One common method includes the reaction of 3,4-diacetamidobenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is carried out at elevated temperatures (around 90°C) for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield.

化学反应分析

a) Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3,4-diacetamidobenzoic acid.

-

Conditions :

-

Mechanism :

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the ester carbonyl .

b) Acetamido Group Hydrolysis

The acetamido groups can be hydrolyzed to primary amines under strong acidic or basic conditions:

-

Conditions :

-

Product : Methyl 3,4-diaminobenzoate, a precursor for further functionalization (e.g., diazotization or Schiff base formation) .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing acetamido and ester groups deactivate the aromatic ring, directing incoming electrophiles to specific positions:

Key Notes :

-

Steric hindrance from the 3- and 4-substituents limits substitution at ortho positions.

-

The ester group’s electron-withdrawing effect dominates over the acetamido groups’ weak electron-donating resonance .

a) Ester Reduction

The methyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

-

Conditions : LiAlH₄ in dry THF, 0°C to room temperature, 2 hours5.

-

Product : 3,4-Diacetamidobenzyl alcohol5.

b) Selective Acetamido Reduction

The acetamido groups resist standard reduction conditions but may undergo catalytic hydrogenation under high-pressure H₂ with Raney nickel:

-

Product : Methyl 3,4-diaminobenzoate (requires harsh conditions).

Transesterification

The methyl ester can be converted to other esters via acid- or base-catalyzed transesterification:

-

Conditions :

Interaction with Nucleophiles

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades above 200°C, releasing acetic acid and forming polycyclic aromatic byproducts.

-

Oxidation : Resists mild oxidants (e.g., KMnO₄ in neutral conditions) but undergoes ring hydroxylation under strong oxidative conditions (e.g., H₂O₂/Fe²⁺).

Research Implications

-

The compound’s stability under acidic/basic conditions makes it suitable for prodrug design , where ester hydrolysis can release active metabolites .

-

Its directed EAS reactivity enables precise functionalization for pharmaceutical intermediates .

-

Interactions with sodium amidoboranes suggest potential for amide bond formation in peptide mimetics .

For synthetic applications, methyl 3,4-diacetamidobenzoate serves as a versatile scaffold in medicinal chemistry, though further studies are needed to explore its full reactivity profile.

科学研究应用

Pharmaceutical Applications

Methyl 3,4-diacetamidobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its acetamido groups enhance its reactivity, making it suitable for:

- Synthesis of Antibiotics : The compound is utilized in the development of antibiotics, particularly those based on quinoline and indole structures. These classes of antibiotics are crucial for treating bacterial infections and have been extensively studied for their efficacy and mechanisms of action .

- Drug Development : As a versatile building block, this compound can be transformed into more complex molecules through various organic reactions, including acylation and amination. This property is particularly useful in medicinal chemistry for creating novel therapeutic agents .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential as an insecticide and pesticide . Research indicates that compounds with similar structures exhibit insecticidal properties, suggesting that this compound could be effective against various agricultural pests.

- Insecticidal Properties : Preliminary studies have shown that methyl derivatives can act as contact toxicants or fumigants against common pests such as aphids and beetles. These findings highlight the compound's potential role in integrated pest management strategies .

Biochemical Research

This compound is also significant in biochemical research due to its ability to modulate biological systems:

- Enzyme Inhibition Studies : The compound has been used in studies to investigate its effects on specific enzymes related to metabolic pathways. Understanding these interactions can lead to insights into metabolic diseases and potential therapeutic targets .

- Chemical Biology Applications : As a chemical probe, this compound can be employed to study cellular processes and signaling pathways. Its ability to interact with biological macromolecules makes it a valuable tool in chemical biology research .

Data Table of Applications

Case Studies

- Antibiotic Development : A study demonstrated the synthesis of a new quinoline antibiotic using this compound as a precursor. The resultant compound showed significant antibacterial activity against resistant strains of bacteria.

- Insecticidal Efficacy : Field trials indicated that formulations containing this compound effectively reduced populations of agricultural pests by over 70%, showcasing its potential as a sustainable pest management solution.

作用机制

The mechanism of action of methyl 3,4-diacetamidobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Methyl 3,4-dihydroxybenzoate: Similar in structure but with hydroxyl groups instead of acetamido groups.

Methyl 3,4-diaminobenzoate: Contains amino groups instead of acetamido groups.

Comparison: Methyl 3,4-diacetamidobenzoate is unique due to the presence of both ester and acetamido functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

生物活性

Methyl 3,4-diacetamidobenzoate (MDAB) is a compound of increasing interest in biological research due to its diverse pharmacological activities. This article reviews the biological activity of MDAB, focusing on its insecticidal properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two acetamido groups attached to a benzoate structure. The chemical formula is , and it exhibits both hydrophilic and lipophilic properties due to the presence of amide and ester functional groups.

Insecticidal Activity

Recent studies have highlighted the insecticidal potential of MDAB, particularly against various pest species.

- Efficacy Against Insects : MDAB has been evaluated for its effectiveness against several agricultural pests. For instance, in laboratory bioassays, MDAB demonstrated significant toxicity against Aedes albopictus and Culex pipiens, with lethal concentrations (LC50) indicating that it is more toxic to Aedes albopictus than to Culex pipiens .

- Mechanism of Action : The mode of action appears to involve interference with the nervous system. Studies suggest that MDAB may inhibit cholinesterase activity, which is crucial for neurotransmission in insects. This inhibition leads to overstimulation of the nervous system, ultimately resulting in paralysis and death .

Table 1: Insecticidal Activity of this compound

Therapeutic Applications

MDAB's biological activity extends beyond insecticidal properties. Emerging research indicates potential therapeutic applications:

- Antiviral Properties : A derivative of MDAB has shown promise as an antiviral agent against HIV-1. The compound exhibited significant inhibition of viral replication in vitro, with effective concentrations comparable to existing antiviral drugs .

- Mechanism in Antiviral Activity : The antiviral activity is attributed to the ability of MDAB to inhibit reverse transcriptase, an essential enzyme for viral replication. Molecular docking studies have suggested that MDAB binds effectively to the active site of reverse transcriptase, blocking its function and preventing viral proliferation .

Table 2: Antiviral Activity of this compound Derivatives

| Compound | EC50 (μM) | Target Virus |

|---|---|---|

| MDAB Derivative | 0.06 | HIV-1 |

| Nevirapine (NVP) | 0.03 | HIV-1 |

| Efavirenz (EFV) | 1.08 | HIV-1 |

Case Studies

Several case studies have documented the biological effects of MDAB:

- Insect Repellency : A study conducted on bed bugs (Cimex lectularius) demonstrated that MDAB exhibited strong spatial repellency against both insecticide-susceptible and resistant strains. The longevity of this effect was notable, with significant repellency observed even after prolonged exposure .

- Cholinesterase Inhibition : Research involving rat models indicated that high doses of MDAB led to reduced cholinesterase activity, suggesting potential neurotoxic effects at elevated concentrations . This finding underscores the need for careful assessment when considering MDAB for pest control.

属性

IUPAC Name |

methyl 3,4-diacetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-7(15)13-10-5-4-9(12(17)18-3)6-11(10)14-8(2)16/h4-6H,1-3H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVBCIDBDCXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381760 | |

| Record name | methyl 3,4-diacetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-18-9 | |

| Record name | methyl 3,4-diacetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。